4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride

Description

Chemical Structure and Properties

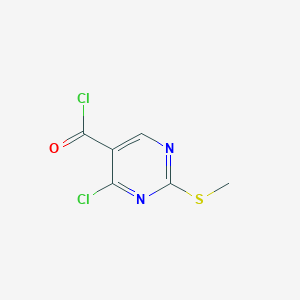

4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride (CAS 55084-66-7) is a heterocyclic compound with the molecular formula C₆H₄Cl₂N₂OS. It features a pyrimidine backbone substituted with chlorine at position 4, a methylthio (-SMe) group at position 2, and a reactive carbonyl chloride (-COCl) at position 5 (Figure 1). This compound is a pale-yellow to white crystalline solid with a boiling point >300°C and is sensitive to moisture .

Synthetic Utility

It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. For example, it reacts with Grignard reagents or aryl zinc halides to form keto aryl intermediates, which are further functionalized to produce kinase inhibitors or degraders (e.g., WEE1 kinase inhibitors) . Its carbonyl chloride group enables facile nucleophilic substitution or coupling reactions, such as amidation or esterification, to generate bioactive derivatives .

Properties

IUPAC Name |

4-chloro-2-methylsulfanylpyrimidine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFCRGDGVPCDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55084-66-7 | |

| Record name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride typically involves the chlorination of 2-(methylthio)pyrimidine-5-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The general reaction scheme is as follows: [ \text{C6H4N2OS} + \text{SOCl2} \rightarrow \text{C6H4Cl2N2OS} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are commonly used.

Oxidation: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed:

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.

Organic Synthesis: It is used in the synthesis of heterocyclic compounds, which are important in the development of new materials and drugs.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbonyl chloride group are highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

A structural and functional comparison of 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride with analogous compounds is provided below, focusing on reactivity, applications, and substituent effects.

Table 1: Key Structural and Functional Comparisons

Structural Similarity Analysis

Using Tanimoto similarity scores (0–1 scale, where 1 = identical):

Biological Activity

4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and applications in various research areas.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a pyrimidine ring with a chlorine atom, a methylthio group, and a carbonyl chloride functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential as an antifungal agent against Candida species, suggesting a mechanism involving disruption of fungal cell wall synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, such as MDA-MB-435, through mechanisms involving microtubule depolymerization. The IC50 values for these effects have been reported in the low micromolar range, indicating potent activity .

Table 1: Anticancer Activity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 | 0.01 | Microtubule depolymerization |

| A549 (Lung Cancer) | 0.05 | Apoptosis induction |

| HeLa (Cervical) | 0.02 | Cell cycle arrest |

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases, including Wee-1 kinase, which plays a critical role in cell cycle regulation. Inhibition of this kinase can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Microtubule Dynamics : The compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Interference : By inhibiting kinases such as Wee-1, it alters phosphorylation pathways critical for cell proliferation.

These mechanisms underline its potential as a therapeutic agent in oncology.

Case Studies

A notable case study involved the administration of this compound in an in vivo xenograft model using MDA-MB-435 cells. The treatment resulted in significant tumor reduction compared to controls, highlighting its efficacy as an anticancer agent .

Applications

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : As a lead compound for developing new anticancer therapies.

- Agricultural Chemistry : Its antimicrobial properties suggest potential use as a fungicide or herbicide.

- Biochemical Research : Useful in studies investigating cellular mechanisms and enzyme interactions.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for preparing 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride, and how do reaction conditions influence yield? A: The compound is typically synthesized via chlorination of precursor pyrimidine derivatives. For example, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (CAS 53554-29-3) can undergo chlorination using POCl₃ or SOCl₂ to introduce the carbonyl chloride group . Reaction temperature (60–100°C) and stoichiometric excess of chlorinating agents are critical for achieving >80% yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) is recommended to remove unreacted starting materials and byproducts like 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid .

Advanced Reaction Optimization

Q: How can researchers minimize hydrolysis of the carbonyl chloride group during synthesis or downstream reactions? A: Hydrolysis is a key challenge due to the compound’s moisture sensitivity. Methodological solutions include:

- Conducting reactions under anhydrous conditions (e.g., dry THF or DCM, inert atmosphere) .

- Using scavengers like molecular sieves to trap residual water .

- Employing low temperatures (0–5°C) during workup to slow hydrolysis.

For example, in amide coupling reactions, pre-activation of the carbonyl chloride with DMAP (4-dimethylaminopyridine) enhances reactivity, reducing exposure time to moisture .

Analytical Characterization

Q: What spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound? A:

- ¹H/¹³C NMR: Key signals include the methylthio group (δ ~2.5 ppm for S-CH₃) and the carbonyl chloride (C=O, δ ~165–170 ppm in ¹³C) .

- LC-MS: ESI+ mode detects the molecular ion [M+H]⁺ at m/z 242.96 (C₆H₃Cl₂N₂OS⁺), with fragmentation peaks confirming the loss of Cl (Δ m/z 35.5) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation from impurities like hydrolyzed carboxylic acid derivatives .

Contradictions in Byproduct Formation

Q: Why do different synthetic protocols report varying byproducts, such as 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid versus dimeric species? A: Byproduct profiles depend on the chlorination agent and solvent. For instance:

- POCl₃ in toluene produces fewer dimeric byproducts due to better solubility control .

- SOCl₂ in DMF may generate carboxamide impurities if residual DMF reacts with the carbonyl chloride .

Contradictions in literature often stem from incomplete quenching of chlorinating agents or trace moisture levels during workup. TLC monitoring (Rf ~0.6 in 3:7 ethyl acetate/hexane) is advised to track byproduct formation .

Applications in Medicinal Chemistry

Q: How is this compound utilized as a building block in drug discovery, particularly for kinase inhibitors or antiviral agents? A: The carbonyl chloride group enables facile coupling with amines or alcohols to generate amides or esters, which are common pharmacophores. For example:

- Coupling with substituted anilines yields pyrimidine-based kinase inhibitors targeting EGFR or VEGFR .

- Reaction with hydroxylamine derivatives produces nucleoside analogs with potential antiviral activity .

Structure-activity relationship (SAR) studies highlight that the methylthio group enhances lipophilicity, improving cell membrane permeability .

Safety and Waste Management

Q: What are the critical safety protocols for handling this compound, and how should waste be decontaminated? A:

- Hazards: Corrosive (causes skin burns) and moisture-sensitive. Reacts violently with water, releasing HCl gas .

- Handling: Use PPE (nitrile gloves, goggles) and work in a fume hood. Store under nitrogen at 2–8°C .

- Waste: Quench residual compound with ice-cold sodium bicarbonate (neutralizes HCl) before disposal. Collect organic waste in sealed containers for incineration by licensed facilities .

Advanced Mechanistic Studies

Q: What computational methods are used to predict the reactivity of the carbonyl chloride group in nucleophilic substitution reactions? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl carbon. Studies show that the electron-withdrawing chloro and methylthio groups lower the LUMO energy (-1.8 eV), favoring nucleophilic attack at the carbonyl site . MD simulations further predict solvation effects, guiding solvent selection (e.g., THF > DCM for SN2 mechanisms) .

Stability Under Storage Conditions

Q: How does prolonged storage affect compound stability, and what analytical methods detect degradation? A: Hydrolysis to the carboxylic acid derivative is the primary degradation pathway. Accelerated stability studies (40°C/75% RH for 14 days) show ~15% degradation, detectable via:

- IR Spectroscopy: Loss of C=O stretch at ~1770 cm⁻¹ and emergence of O-H stretch (~2500–3500 cm⁻¹) .

- Karl Fischer Titration: Moisture content >0.1% in stored samples correlates with degradation .

Recommendations include storing under argon with desiccants (silica gel) and avoiding freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.